![molecular formula C18H14Cl2N4 B3011865 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine CAS No. 339279-45-7](/img/structure/B3011865.png)
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied for their antiviral, antibacterial, and anticancer properties. For instance, 5-substituted 2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication in cell culture, with some derivatives exhibiting inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity . Additionally, pyrimidine derivatives have been synthesized with potent inhibitory effects on tyrosine kinases, such as c-Src, which are important targets for cancer therapy .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization. For example, the synthesis of 5-substituted 2,4-diaminopyrimidines involved alkylation with a phosphonate group and subsequent deprotection to yield free phosphonic acids . Another approach for synthesizing pyrimidine derivatives, such as 5-amino-2-(4-chlorophenyl)pyrimidines, utilized ultrasound-promoted one-pot reactions, which are considered environmentally friendly and efficient .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. These substitutions can significantly affect the compound's biological activity and binding affinity to target enzymes or receptors. For instance, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, was determined using X-ray diffraction, revealing a triclinic system and providing insights into the compound's potential interactions with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including halogenation, alkylation, and aminization, to introduce various substituents into the molecule. These reactions are often key steps in the synthesis of compounds with desired biological activities. For example, the introduction of halogen substituents into the pyrimidine ring has been shown to yield compounds with pronounced antiretroviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's bioavailability and pharmacokinetics. The crystal structure analysis provides valuable information about the compound's conformation and potential intermolecular interactions, which can be related to its physical properties .
Applications De Recherche Scientifique
Synthesis and Potential Applications
HIV and Kinesin Eg5 Inhibitors : Pyrimidine derivatives, including structures similar to the specified compound, have been synthesized for potential application as HIV and Kinesin Eg5 inhibitors. Compounds in this category demonstrated antiviral activity against HIV-1 and HIV-2 replication, as well as moderate inhibition of kinesin Eg5, a protein involved in cell division (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Anticancer Properties : Certain pyrimidine derivatives showed moderate anticancer activity. The crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized and confirmed to possess moderate anticancer properties (Jiu-fu et al., 2015).
Anticonvulsant Agents : Related pyrimidine derivatives have been evaluated as potential anticonvulsant agents. These compounds generally showed more potency in certain seizure screening tests compared to others (Murthy & Knaus, 1999).
Antibacterial Agents : Pyrimidine derivatives including similar structures have been synthesized and evaluated for their antibacterial properties. Most synthesized compounds exhibited antibacterial activity, with activity connected to the pyrimido[4,5-d]pyrimidine system and nature of substituent attached to phenyl rings (Cieplik et al., 2008).
Enzyme Inhibitors : Research on 5-arylpyrimidines, including structures similar to the compound , focused on their binding to dihydrofolic reductase, an enzyme targeted in chemotherapy. The studies aimed at understanding the mode of pyrimidine binding for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[2-methyl-4-(4-methylphenyl)pyrimidin-5-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4/c1-11-3-5-13(6-4-11)18-17(10-21-12(2)22-18)24-23-16-8-14(19)7-15(20)9-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKSHOSICGXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


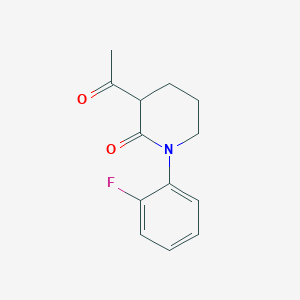
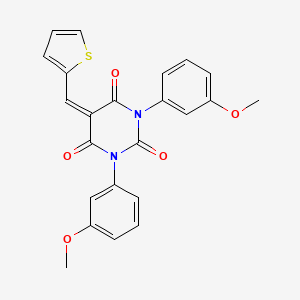
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
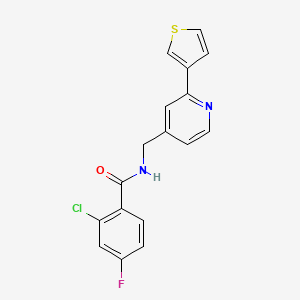

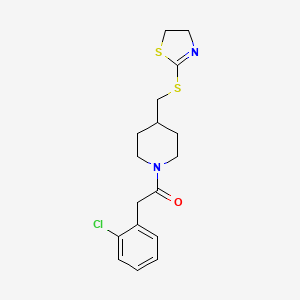

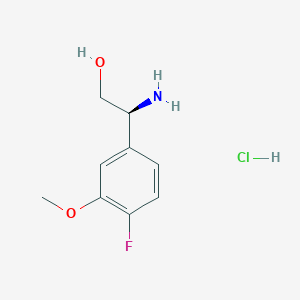
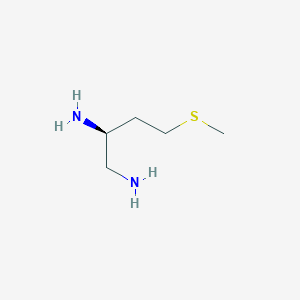
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)